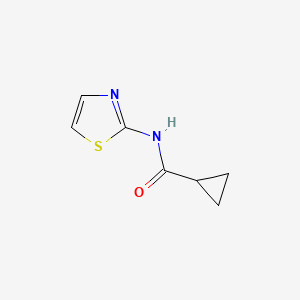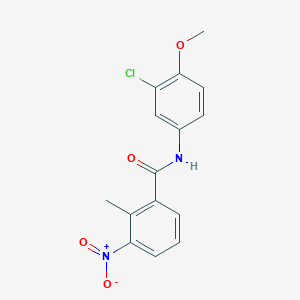![molecular formula C15H12Cl2N2O2 B5786077 N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide, commonly known as ACPD, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. ACPD is a derivative of the compound N-phenylanthranilic acid and is structurally similar to the neurotransmitter glutamate.
Wirkmechanismus
ACPD binds to the extracellular domain of group I mGluRs, leading to the activation of G proteins and subsequent modulation of ion channel activity. Specifically, ACPD has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of ionotropic glutamate receptor that play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
ACPD has been shown to have a variety of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of intracellular signaling pathways, and the induction of long-term potentiation (LTP) in the hippocampus. ACPD has also been shown to have neuroprotective effects against excitotoxicity and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ACPD in lab experiments is its selectivity for group I mGluRs, which allows for the specific modulation of ionotropic glutamate receptor activity. However, one limitation of ACPD is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Zukünftige Richtungen
There are many potential future directions for research involving ACPD, including the investigation of its effects on synaptic plasticity and learning and memory in vivo, the development of more stable analogs of ACPD, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to elucidate the specific mechanisms by which ACPD modulates ionotropic glutamate receptor activity and to identify potential downstream targets of this modulation.
Synthesemethoden
The synthesis of ACPD involves the reaction of N-phenylanthranilic acid with acetic anhydride and phosphorus pentachloride, followed by the addition of 3,4-dichloroaniline. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
ACPD has been extensively used in scientific research as a tool to study the mechanisms of action of glutamate receptors. Glutamate receptors are a type of ionotropic receptor that mediate the majority of excitatory neurotransmission in the central nervous system. ACPD is a selective agonist of the group I metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate the activity of ionotropic glutamate receptors.
Eigenschaften
IUPAC Name |
N-(2-acetamidophenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-4-2-3-5-14(13)19-15(21)10-6-7-11(16)12(17)8-10/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXCMDLJJVDTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)

![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B5786011.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)

![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)


![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)